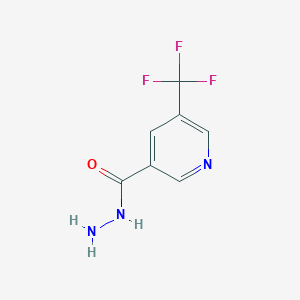

5-(Trifluoromethyl)nicotinohydrazide

Description

Significance of the Nicotinohydrazide Scaffold in Contemporary Chemical Research

The nicotinohydrazide scaffold, a derivative of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry. It is a key component of isoniazid, a frontline antitubercular drug. The presence of the hydrazide functional group (-CONHNH2) provides a reactive handle for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and oxadiazoles. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatility of the nicotinohydrazide moiety lies in its ability to act as a bidentate ligand, coordinating with various metal ions, which can lead to the formation of metallodrugs with unique therapeutic potentials.

Strategic Role of the Trifluoromethyl Group in Modulating Molecular Properties and Biological Interactions

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its therapeutic profile. mdpi.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's behavior. nih.gov

Key Influences of the Trifluoromethyl Group:

| Property Modified | Effect of Trifluoromethylation |

| Lipophilicity | Increases the molecule's ability to cross biological membranes. nih.gov |

| Metabolic Stability | The strong carbon-fluorine bond resists metabolic degradation, often leading to a longer drug half-life. nih.gov |

| Binding Affinity | Can enhance interactions with biological targets through favorable electrostatic and hydrophobic interactions. nih.gov |

| Acidity/Basicity | The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups. |

The "magic methyl" concept in medicinal chemistry often sees a methyl group enhancing biological activity; the trifluoromethyl group can be considered a "super-methyl" due to its more pronounced effects on the electronic and steric properties of a molecule. nih.gov

Overview of Foundational and Advanced Research on 5-(Trifluoromethyl)nicotinohydrazide and its Functionalized Analogues

Direct and extensive research focused solely on this compound is still emerging. However, the foundational knowledge of both the nicotinohydrazide scaffold and the impact of trifluoromethyl substitution provides a strong basis for its investigation. Research on related compounds, such as other trifluoromethyl-substituted pyridines and various nicotinohydrazide derivatives, offers valuable insights into the potential synthetic routes and biological activities of the title compound and its analogues.

For instance, the synthesis of trifluoromethylpyridines is a well-established area of research, with methods like chlorine/fluorine exchange on trichloromethylpyridines and cyclocondensation reactions being common. Similarly, the conversion of nicotinic acid esters to their corresponding hydrazides is a standard synthetic transformation.

Advanced research in this area is focused on the synthesis of novel functionalized analogues of trifluoromethyl-substituted nicotinohydrazides and the evaluation of their therapeutic potential. These studies often involve the condensation of the hydrazide with various aldehydes and ketones to form hydrazones, which are then screened for a range of biological activities, including antimicrobial and anticancer effects. The rationale behind these investigations is that the combination of the trifluoromethyl group's property-modulating effects with the diverse biological activities of the nicotinohydrazide scaffold could lead to the discovery of new and potent therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(14)13-11/h1-3H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEDCYNYDPKUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Trifluoromethyl Nicotinohydrazide and Its Precursors

Established Synthetic Pathways for the Core 5-(Trifluoromethyl)nicotinohydrazide Structure

The primary routes to obtaining this compound involve multi-step processes that begin with a pre-functionalized pyridine (B92270) ring. These methods are reliable and allow for the production of the target molecule in substantial yields.

Esterification and Hydrazinolysis Approaches

A common and straightforward method for the synthesis of this compound involves a two-step process: the esterification of 5-(trifluoromethyl)nicotinic acid followed by hydrazinolysis of the resulting ester.

The initial step is the esterification of 5-(trifluoromethyl)nicotinic acid. This can be achieved using standard esterification methods, such as the Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol, typically ethanol (B145695) or methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction conditions for the synthesis of a similar compound, ethyl nicotinate, involve heating nicotinic acid with absolute ethanol and a solid acid catalyst in toluene (B28343) google.com. Another approach involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. For instance, isonicotinic acid can be converted to isonicotinoylchloride hydrochloride using thionyl chloride and a catalytic amount of DMF mdpi.com.

The second step is the hydrazinolysis of the formed ester, such as ethyl 5-(trifluoromethyl)nicotinate. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) google.com. The nucleophilic attack of the hydrazine on the ester's carbonyl carbon leads to the displacement of the alkoxy group and the formation of the desired hydrazide. This method is widely used for the synthesis of various nicotinic acid hydrazides google.com.

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1 | Esterification | 5-(Trifluoromethyl)nicotinic acid, Ethanol, Sulfuric acid (catalyst), Reflux |

| 2 | Hydrazinolysis | Ethyl 5-(trifluoromethyl)nicotinate, Hydrazine hydrate, Reflux |

Derivation from Pre-functionalized Pyridine Intermediates

An alternative strategy for the synthesis of this compound begins with a pyridine ring that is already functionalized with groups that can be chemically converted into the hydrazide moiety. This approach offers flexibility in the synthetic design.

One such pre-functionalized intermediate is a halogenated trifluoromethylpyridine, for example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) nih.gov. The synthesis of such compounds often starts from picoline, which undergoes chlorination and fluorination nih.gov. Once obtained, these halogenated pyridines can undergo a series of reactions, such as conversion to a cyano derivative, which can then be hydrolyzed to a carboxylic acid and subsequently converted to the hydrazide as described in the previous section. For instance, 2-cyano-3-chloro-5-trifluoromethylpyridine can be synthesized from 2,3-dichloro-5-trifluoromethylpyridine google.com.

Another pre-functionalized intermediate is an amino-substituted trifluoromethylpyridine, such as 5-amino-3-(trifluoromethyl)picolinonitrile. This compound can be synthesized from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine through reduction of the nitro group chemicalbook.com. The amino group can then be transformed into other functionalities that can lead to the hydrazide.

Synthesis of Key Building Blocks and Advanced Intermediates for Downstream Derivatization

The synthesis of derivatives of this compound relies on the availability of key building blocks and advanced intermediates. These are typically trifluoromethyl-containing pyridine compounds that can be readily modified.

A crucial building block is 5-(trifluoromethyl)nicotinic acid itself. The introduction of the trifluoromethyl group onto the pyridine ring is a key step in its synthesis. One common method is the chlorine/fluorine exchange using a trichloromethylpyridine precursor nih.gov.

Other important building blocks are halogenated versions of 5-(trifluoromethyl)nicotinic acid and its esters, such as ethyl 2-chloro-5-(trifluoromethyl)nicotinate and ethyl 5-bromo-2-(trifluoromethyl)nicotinate cymitquimica.comsigmaaldrich.com. These halogenated compounds are valuable for introducing further diversity into the final molecules through cross-coupling reactions.

The synthesis of trifluoromethylated hydrazones and acylhydrazones also serves as a source of potent nitrogen-containing fluorinated building blocks for the construction of more complex molecules nih.govresearchgate.netbeilstein-journals.org.

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards the adoption of green chemistry principles in organic synthesis to reduce environmental impact. These principles are being explored for the synthesis of this compound and its precursors.

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. Reactions can be carried out by grinding solids together or by heating a mixture of solid reactants cmu.edu. For example, the synthesis of N-alkylated derivatives of N-acylhydrazones has been achieved under solvent-free conditions researchgate.net. While a specific solvent-free method for this compound has not been detailed, the principles are applicable, particularly in the hydrazinolysis step.

The use of greener solvents is another important strategy. For instance, the green solvent Cyrene™ has been investigated as a substitute for conventional polar aprotic solvents in nucleophilic aromatic substitutions of nicotinic esters researchgate.net.

Microwave-Assisted and Ultrasonication Techniques in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. This technique has been successfully applied to the synthesis of various hydrazides. For example, the synthesis of hydrazide-hydrazones of phenylacetic acid was achieved in 7 minutes with a microwave power of 300 W researchgate.net. The direct, one-step synthesis of fenamic acid hydrazides from their corresponding acids under microwave irradiation and solvent-free conditions has also been reported, with reaction times as short as 4-12 minutes google.com.

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional (Two-Step) | 13.5 - 30 hours | 64% - 82% | Reflux |

| Microwave-Assisted (One-Step) | 4 - 12 minutes | 82% - 96% | 300W, 250 °C, Solvent-free |

Ultrasonication is another energy-efficient technique that can enhance reaction rates and yields in heterocyclic synthesis rsc.org. Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures researchgate.net. This method has been used for the synthesis of hydrazine carboxamides in a water-glycerol solvent system, demonstrating a significant reduction in reaction time compared to conventional methods researchgate.net. An ultrasound-assisted protocol has also been developed for the synthesis of various heterocyclic derivatives, highlighting its potential for the synthesis of compounds like this compound researchgate.net.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Key strategies for yield enhancement involve the vapor-phase synthesis of chloro-substituted (trifluoromethyl)pyridines, which serve as versatile intermediates. In these high-temperature processes, careful control over several parameters is essential to ensure high conversion and minimize the formation of multi-chlorinated by-products. nih.gov

Detailed research findings indicate that parameters for the synthesis of key precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine are well-defined. The process typically involves the fluorination of a (trichloromethyl)pyridine compound using anhydrous hydrogen fluoride (B91410) (HF) in the presence of a metal halide catalyst. google.com The optimization of these conditions is crucial for achieving high yields. google.com

Table 1: Optimized Parameters for Vapor-Phase Synthesis of Halogenated (Trifluoromethyl)pyridine Precursors This table summarizes the key reaction parameters and their strategic importance in optimizing the synthesis of halogenated trifluoromethylpyridine precursors, based on findings from industrial and academic research.

| Parameter | Optimized Condition/Strategy | Impact on Yield and Selectivity | Source |

| Temperature | >300°C for vapor-phase reactions; 150-250°C for liquid-phase fluorination. | Controls reaction rate and product distribution. Higher temperatures may be required for less reactive substrates like lutidines. | nih.govgoogle.com |

| Catalyst | Transition metal-based catalysts (e.g., iron fluoride, anhydrous FeCl₃, SnCl₄). | Essential for facilitating the halogen exchange (fluorination) and chlorination reactions. Catalyst amount is optimized to 1-10 mole percent. | nih.govgoogle.com |

| Reagent Ratio | Molar ratio of chlorine gas is varied. At least 3 molar equivalents of HF are used for fluorination. | Directly controls the degree of chlorination on the pyridine ring, allowing for selective synthesis of mono- or di-chlorinated products. | nih.govgoogle.com |

| Pressure | 5 to 1200 psig. | Influences reaction kinetics and containment of gaseous reagents like anhydrous HF. | google.com |

Further refinement of these parameters has been documented for specific transformations. For instance, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) to 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical step for which specific conditions have been optimized to produce the desired product in high yield. google.com

Table 2: Optimized Reaction Conditions for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine This table outlines the optimized conditions for the high-yield synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key precursor.

| Parameter | Value/Reagent | Purpose | Reported Yield | Source |

| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | Trichloromethyl precursor | High Yield | google.com |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Provides the fluorine source for the halogen exchange reaction. | High Yield | google.com |

| Catalyst | Anhydrous Iron(III) chloride (FeCl₃) | Catalyzes the fluorination process. | High Yield | google.com |

| Temperature | 150°C to 250°C | Provides the necessary energy to overcome the activation barrier of the reaction. | High Yield | google.com |

| Pressure | Approximately 15 psig to 1200 psig | Maintains the reagents in the appropriate phase and ensures reaction integrity. | High Yield | google.com |

Derivatization Chemistry and Heterocyclic Transformations Involving 5 Trifluoromethyl Nicotinohydrazide

Cyclocondensation Reactions for the Formation of Heterocyclic Scaffolds

The hydrazide functional group in 5-(trifluoromethyl)nicotinohydrazide is a key precursor for cyclocondensation reactions. By reacting with appropriate bifunctional electrophiles, it facilitates the construction of various five-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for the synthesis of pyrazole derivatives. This compound can be reacted with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a suitable solvent, often under acidic or basic catalysis, to yield N-acyl pyrazoles. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Similarly, pyrazoline scaffolds can be synthesized through the cyclocondensation of this compound with α,β-unsaturated carbonyl compounds, known as chalcones. This reaction typically proceeds in the presence of an acid or base catalyst, such as acetic acid or piperidine, in a protic solvent like ethanol (B145695). The reaction involves a Michael addition of the hydrazide to the chalcone, followed by intramolecular cyclization and dehydration to furnish the dihydropyrazole (pyrazoline) ring. The specific regioisomer of the pyrazoline formed can be influenced by the reaction conditions and the substitution pattern of the chalcone.

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives

| Reagent | Product Type | General Conditions |

|---|---|---|

| 1,3-Diketones (e.g., acetylacetone) | Pyrazole | Reflux in ethanol with acid/base catalyst |

Construction of 1,3,4-Oxadiazole (B1194373) Systems

The 1,3,4-oxadiazole ring is a common structural motif in pharmacologically active compounds. This compound is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A prevalent method involves the oxidative cyclization of acylhydrazones derived from the hydrazide. For instance, condensation of this compound with an aromatic aldehyde yields an N-acylhydrazone, which can then be cyclized using various oxidizing agents like di(acetoxy)iodobenzene (DIB) or potassium permanganate.

Alternatively, 1,3,4-oxadiazoles can be formed by the dehydrative cyclization of N,N'-diacylhydrazines. This can be achieved by first acylating the terminal nitrogen of this compound with an acid chloride or anhydride, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). Another efficient one-pot method involves the direct reaction of the hydrazide with a carboxylic acid in the presence of a strong dehydrating agent.

Formation of 1,2,4-Triazole (B32235) Frameworks

The 1,2,4-triazole core is another privileged heterocyclic system accessible from this compound. A common synthetic route involves the reaction of the hydrazide with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which upon treatment with a base such as sodium hydroxide (B78521) or potassium carbonate, undergoes intramolecular cyclization and elimination of hydrogen sulfide (B99878) to yield a 1,2,4-triazol-5-thione derivative.

Another approach is the reaction of the hydrazide with imidates or orthoesters. For example, reacting this compound with an imino ester hydrochloride in a solvent like pyridine (B92270) or ethanol at elevated temperatures leads to the formation of the corresponding 3,5-disubstituted-1,2,4-triazole.

Schiff Base Formation and Hydrazone Derivatives

The terminal amino group of the hydrazide moiety in this compound readily undergoes condensation with various aldehydes and ketones to form Schiff bases, also known as N-acylhydrazones. This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The formation of the stable C=N double bond is driven by the removal of water. These hydrazone derivatives are important intermediates in their own right and are extensively used for the synthesis of other heterocyclic systems. The presence of the trifluoromethyl group on the pyridine ring can influence the reactivity of the hydrazide and the electronic properties of the resulting hydrazones.

Table 2: Synthesis of Hydrazone Derivatives

| Carbonyl Compound | Solvent | Catalyst | Product |

|---|---|---|---|

| Aromatic Aldehydes | Ethanol | Acetic Acid | N'-Arylmethylene-5-(trifluoromethyl)nicotinohydrazide |

| Aliphatic Ketones | Methanol | Acetic Acid | N'-Alkylidene-5-(trifluoromethyl)nicotinohydrazide |

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions involving this compound or its derivatives can lead to the formation of fused heterocyclic systems, where the newly formed ring is fused to the pyridine core or to another heterocyclic ring derived from the hydrazide moiety. For example, derivatives of this compound can be designed to contain additional reactive sites that allow for intramolecular cyclization, leading to fused systems. While specific examples starting directly from this compound are not extensively detailed in the provided context, general synthetic strategies for fused heterocycles often involve multi-step sequences where the initial hydrazide is first converted into a more complex intermediate. These intermediates can then undergo annulation through various reaction types, including cycloadditions or transition-metal-catalyzed cross-coupling reactions followed by cyclization.

Strategic Functionalization at the Pyridine Ring and Hydrazide Moiety

Beyond its role in heterocycle synthesis, both the pyridine ring and the hydrazide moiety of this compound can undergo further functionalization. The pyridine ring, being electron-deficient due to the nitrogen atom and the trifluoromethyl group, is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly if a suitable leaving group is present on the ring. However, direct C-H functionalization of pyridines is a more modern and atom-economical approach, though it often requires specific directing groups or catalysts to achieve regioselectivity.

The hydrazide moiety itself offers multiple sites for functionalization. The terminal -NH₂ group can be acylated, alkylated, or sulfonylated. The amide N-H proton can be deprotonated with a strong base to generate an anion that can react with electrophiles. These modifications can be used to modulate the electronic and steric properties of the molecule or to introduce new functional groups for further transformations, thereby expanding the synthetic utility of this compound as a versatile scaffold.

Spectroscopic Techniques for Structure Elucidation and Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Analysis of Molecular Environments

¹H NMR spectroscopy would identify all unique proton environments in the 5-(Trifluoromethyl)nicotinohydrazide molecule. A detailed analysis would require reporting the chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz. This data would reveal the connectivity of protons on the pyridine (B92270) ring and the hydrazide moiety. For example, the protons on the pyridine ring would be expected to appear in the aromatic region (typically δ 7.0-9.0 ppm) and exhibit characteristic splitting patterns based on their positions relative to each other and the nitrogen atom. The protons of the hydrazide group (-CONHNH₂) would likely appear as distinct signals, with their chemical shifts influenced by solvent and temperature.

Carbon-13 (¹³C) NMR Characterization of Carbon Frameworks

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A complete analysis for this compound would involve a table of chemical shifts for each unique carbon atom. This would include the carbons of the pyridine ring, the carbonyl carbon of the hydrazide group, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be particularly informative and would likely show coupling to the fluorine atoms.

Fluorine-19 (¹⁹F) NMR Applications for Trifluoromethyl Group Confirmation

¹⁹F NMR is a highly sensitive technique specifically used for fluorine-containing compounds. For this compound, this analysis would be crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. A single, sharp signal would be expected in the ¹⁹F NMR spectrum, and its specific chemical shift would be characteristic of the CF₃ group attached to the pyridine ring. The typical chemical shift range for such a group is approximately -60 to -70 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. An IR spectrum for this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected bands would include N-H stretching vibrations from the hydrazide group (typically around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹), and strong C-F stretching vibrations from the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and the carbon skeleton.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₆F₃N₃O), the high-resolution mass spectrum would need to confirm the exact mass corresponding to its molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the parent molecule. Key fragmentation pathways would likely involve the loss of the hydrazide group, the trifluoromethyl group, or cleavage of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum for this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted pyridine ring system. The position and intensity of these absorptions would be influenced by the electronic effects of both the trifluoromethyl and the hydrazide substituents. A UV-Vis spectrum for the parent nicotinohydrazide shows absorption bands that could serve as a baseline for comparison.

X-ray Diffraction Studies for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed to elucidate the three-dimensional arrangement of atoms within the crystal lattice. This technique provides precise information on bond lengths, bond angles, and conformational features of molecules in the solid state, offering invaluable insights into their structure and intermolecular interactions.

For instance, the crystal structures of Schiff bases derived from nicotinic hydrazide have been determined, revealing key details about their molecular geometry and packing in the solid state. These studies often show the formation of extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structure.

To illustrate the type of data obtained from such studies, the crystallographic parameters for two exemplary compounds—a Schiff base of nicotinic hydrazide and a trifluoromethyl-containing compound—are presented below. It is important to note that these are related structures, and their data is provided to demonstrate the application of X-ray diffraction in characterizing similar molecules.

Table 1: Crystallographic Data for (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate

| Parameter | Value |

| Empirical formula | C₁₃H₁₂BrN₃O₃ |

| Formula weight | 338.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.034(3) Å, b = 6.945(2) Å, c = 16.376(4) Å |

| α = 90°, β = 108.93(3)°, γ = 90° | |

| Volume | 1293.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.737 Mg/m³ |

| Absorption coefficient | 3.280 mm⁻¹ |

| F(000) | 680 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.58 to 27.50° |

| Reflections collected | 6023 |

| Independent reflections | 2975 [R(int) = 0.0350] |

| Final R indices [I>2sigma(I)] | R1 = 0.0454, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0660, wR2 = 0.1234 |

This data is for a related nicotinohydrazide derivative and is presented for illustrative purposes.

Table 2: Crystallographic Data for a Representative Trifluoromethyl-Containing Heterocycle

| Parameter | Value |

| Empirical formula | C₁₂H₆Cl₂F₆N₄O₃S |

| Formula weight | 487.18 |

| Temperature | 296(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.197(2) Å, b = 15.689(4) Å, c = 12.345(3) Å |

| α = 90°, β = 98.45(3)°, γ = 90° | |

| Volume | 1569.8(7) ų |

| Z | 4 |

| Density (calculated) | 2.059 Mg/m³ |

| Absorption coefficient | 5.485 mm⁻¹ |

| F(000) | 968 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 5.65 to 72.48° |

| Reflections collected | 3215 |

| Independent reflections | 3087 [R(int) = 0.0214] |

| Final R indices [I>2sigma(I)] | R1 = 0.0421, wR2 = 0.1152 |

| R indices (all data) | R1 = 0.0435, wR2 = 0.1168 |

This data is for a different trifluoromethyl-containing compound and is provided for illustrative purposes.

The detailed structural information derived from such X-ray diffraction studies is fundamental for understanding the molecule's conformation, stereochemistry, and non-covalent interactions in the solid state. This knowledge is crucial for correlating the molecular structure with its physicochemical properties and biological activity. Although the specific crystal structure of this compound remains to be determined, the analysis of related compounds provides a strong foundation for predicting its structural characteristics.

Computational and Theoretical Investigations of 5 Trifluoromethyl Nicotinohydrazide Analogues

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. For analogues of 5-(Trifluoromethyl)nicotinohydrazide, DFT calculations, often using basis sets like 6-31G(d,p) or B3LYP/6-311g(d,p), are employed to predict key structural and electronic parameters. researchgate.netresearchgate.net

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, in related nicotinohydrazide derivatives, DFT has been used to calculate the bond distances of C-O, N-N, and C-N bonds, which are often found to be in good agreement with experimental data. nih.govnih.gov The presence of the trifluoromethyl (CF3) group, a bulky and highly electronegative substituent, significantly influences the geometry of the pyridine (B92270) ring and the hydrazide side chain.

Electronic Structure: DFT is also used to analyze the electronic properties of molecules through the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. scispace.com A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. nih.govscispace.com For this compound analogues, the electron-withdrawing nature of the CF3 group is expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity and electrophilicity.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical this compound Analogue

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.1 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -5.6 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 3.5 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity. | 3.8 D |

| C=O Bond Length | Length of the carbonyl double bond in the hydrazide group. | 1.24 Å |

| N-N Bond Length | Length of the nitrogen-nitrogen single bond in the hydrazide group. | 1.39 Å |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govnih.gov It provides a chemical interpretation of wavefunction data in terms of localized bonds, lone pairs, and antibonding orbitals. bohrium.com This analysis is crucial for understanding the nature of intermolecular interactions, such as hydrogen bonding, which are vital for the biological activity of many compounds.

In the context of this compound analogues, NBO analysis can elucidate the interactions between electron donors (Lewis bases) and electron acceptors (Lewis acids). The analysis quantifies the stabilization energy (E2) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. nih.gov A larger E2 value indicates a stronger interaction. nih.gov

Key interactions that can be studied in these molecules include:

Intermolecular Hydrogen Bonding: When interacting with a biological target or solvent molecules, NBO can quantify the strength of hydrogen bonds. For example, it can analyze the charge transfer from an oxygen lone pair of a receptor's amino acid to the σ* antibonding orbital of the N-H bond in the hydrazide moiety. The NBO method offers a more quantum-chemically grounded perspective on these interactions compared to purely electrostatic models. bohrium.comuba.ar

Table 2: Example of NBO Analysis for Donor-Acceptor Interactions in a this compound Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on Carbonyl | σ* (N-H) | 17.1 | Hydrogen Bonding |

| LP (N) on Pyridine | π* (C=C) in Ring | 5.2 | Resonance/Delocalization |

| π (C=C) in Ring | π* (C=C) in Ring | 20.5 | π-π* Interaction |

Molecular Docking Simulations for Predicted Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. nih.gov

For this compound analogues, molecular docking simulations can identify potential protein targets and elucidate the key intermolecular interactions responsible for binding. The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (the hydrazide analogue) is optimized, often using DFT calculations.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site of the receptor. nih.gov

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. researchgate.net The pose with the best score is then analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. biorxiv.orgplos.org

Docking studies might reveal that the hydrazide moiety of this compound acts as a hydrogen bond donor and acceptor, while the pyridine ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov The trifluoromethyl group can participate in hydrophobic interactions or form halogen bonds.

Table 3: Hypothetical Molecular Docking Results for a this compound Analogue with a Target Protein

| Parameter | Result |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | N-H (hydrazide) with ASP 120; C=O (hydrazide) with SER 95 |

| Hydrophobic Interactions | CF3 group with LEU 45, VAL 88 |

| π-π Stacking | Pyridine ring with PHE 210 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a robust and predictive QSAR model, the activity of new, unsynthesized compounds can be estimated, thereby guiding the design of more potent analogues. nih.gov

The development of a QSAR model for this compound analogues involves several steps:

Data Set Collection: A dataset of analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.com

Validation: The model's predictive power is rigorously validated using statistical metrics like the correlation coefficient (R²) and through internal (e.g., cross-validation) and external validation procedures. mdpi.com

A QSAR model might reveal that the biological activity of these analogues is positively correlated with the presence of an electron-withdrawing group at the 5-position of the pyridine ring (like the CF3 group) and negatively correlated with molecular size. Such a model serves as an efficient tool to prioritize which new analogues should be synthesized and tested. nih.govopenmedicinalchemistryjournal.com

Conformational Analysis and Molecular Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its biological activity often depends on its ability to adopt a specific 3D shape to fit into a receptor's binding site.

For this compound analogues, the rotation around the single bonds connecting the pyridine ring, the carbonyl group, and the hydrazide nitrogen is of particular interest. The trifluoromethyl group can act as a conformational stabilizer. nih.gov Due to its steric bulk, the CF3 group can create a significant energy barrier to rotation around adjacent bonds, effectively "locking" the molecule into a more limited set of low-energy conformations. nih.gov This reduction in conformational flexibility can be advantageous for binding to a target, as less entropy is lost upon binding.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and stability of molecules over time. nih.gov An MD simulation calculates the movement of atoms by integrating Newton's equations of motion, providing insight into the dynamic behavior of the molecule in a simulated physiological environment. nih.govplos.org By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformers, observe conformational changes, and assess the stability of the ligand when bound to a protein target. nih.gov

Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Nicotinohydrazide Derivatives

Influence of the Trifluoromethyl Group on Biological Activity Profiles

The trifluoromethyl (-CF3) group, a cornerstone of the 5-(Trifluoromethyl)nicotinohydrazide structure, exerts a profound influence on the molecule's physicochemical properties and, consequently, its biological profile. The introduction of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a compound's efficacy and pharmacokinetic properties. nih.gov

Key effects of the trifluoromethyl group include:

Increased Lipophilicity : The -CF3 group significantly enhances the lipophilicity (fat-solubility) of a molecule. This property is critical for its ability to cross biological membranes, such as the cell walls of bacteria or fungi, thereby improving bioavailability and enabling the compound to reach its intracellular target. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body. nih.gov This increased stability prolongs the compound's half-life, allowing it to exert its therapeutic effect for a longer duration.

Enhanced Binding Affinity : The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This electronic effect can modify the charge distribution across the pyridine (B92270) ring, enhancing interactions such as hydrogen bonding and electrostatic interactions with target proteins or enzymes. researchgate.net

Bioisosteric Replacement : The -CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. While sterically larger than a methyl group, its electronic properties are distinct, often leading to improved target binding and selectivity. nih.gov

The importance of the trifluoromethyl group has been demonstrated in various heterocyclic scaffolds. For instance, studies on isoxazole-based molecules have shown that the presence of a -CF3 moiety can significantly enhance anticancer activity. In one study, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (IC50 = 2.63 µM) was found to be nearly eight times more active against MCF-7 breast cancer cells than its non-trifluoromethylated analog (IC50 = 19.72 µM), clearly illustrating the positive impact of this functional group. nih.gov Similarly, the development of novel aryl-urea derivatives has highlighted that combining aromatic trifluoromethyl substitutions with other pharmacophores can lead to compounds with significant biological activity. nih.govnih.gov

Impact of Substituent Position and Electronic Effects on Bioactivity

The biological activity of this compound derivatives is not solely dictated by the -CF3 group but is also finely tuned by the position and electronic nature of other substituents on the pyridine ring or the hydrazide moiety. The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position influences the reactivity and binding interactions of the entire molecule.

SAR studies on related nicotinamide (B372718) and pyrimidine (B1678525) structures reveal important patterns:

Aromatic Substituents : In a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, the nature of substituents on a phenyl ring attached to the core structure was critical for activity. pjps.pk Compounds with phenyl derivatives generally showed good antitumor activity. The introduction of a 3-fluoro substituent on this phenyl ring (Compound 9c) resulted in potent activity against A549, MCF-7, and PC-3 cancer cell lines, with IC50 values of 2.23 µM, 5.32 µM, and 16.35 µM, respectively. pjps.pk This suggests that electron-withdrawing groups on peripheral aromatic rings can be beneficial.

Positional Isomerism : The placement of substituents can lead to significant differences in activity. In a study of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, moving a chlorine atom on an aryl ester from the 4-position to the 2- or 3-position resulted in a drop in inhibitory activity against HIV-1 Reverse Transcriptase. researchgate.net This highlights that a specific spatial arrangement is often required for optimal interaction with the biological target.

Aliphatic vs. Aromatic Substituents : The same study on 5-trifluoromethylpyrimidine derivatives found that compounds with aliphatic substituent groups generally displayed weaker biological activity compared to those with aromatic substituents. pjps.pk This underscores the importance of π-π stacking or other interactions afforded by aromatic systems in the binding of these molecules to their targets.

Elucidation of Structural Modulations for Altered Activity Profiles

Modifying the core structure of this compound, particularly at the hydrazide functional group, is a key strategy for altering biological activity and developing derivatives with novel or enhanced profiles. The hydrazide moiety (-CONHNH2) is a versatile chemical handle that allows for the synthesis of a wide range of derivatives, most notably Schiff bases.

Schiff bases are formed by condensing the terminal amine of the hydrazide with various aldehydes or ketones. This structural modulation introduces a new N=CH- (azomethine) linkage and allows for the incorporation of diverse aryl or heterocyclic rings. This strategy has been widely used to create new chemical entities with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. nih.govresearchgate.net

For example, research on nicotinohydrazide derivatives (without the trifluoromethyl group) has established that converting the hydrazide into different N'-benzylidene nicotinohydrazide analogs can lead to potent antitubercular agents. The nature of the substituent on the benzylidene ring plays a critical role in determining the minimum inhibitory concentration (MIC). Derivatives with electron-withdrawing groups, such as the 2,6-dichlorobenzylidene moiety, have shown superior antimycobacterial activity (MIC = 3.90 µg/mL). nih.gov

These findings suggest that similar modifications to the this compound scaffold could yield potent derivatives. By systematically varying the aldehyde used for condensation, researchers can explore how different steric and electronic features introduced at this part of the molecule influence its interaction with biological targets.

Correlation between Specific Molecular Features and Observed In Vitro Efficacy

The in vitro efficacy of this compound derivatives is a direct consequence of the interplay between its specific molecular features. SAR studies aim to build a correlative understanding between these features and the observed biological activity, often expressed as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

While specific SAR data for a broad series of this compound derivatives is not extensively documented in single studies, data from closely related structures provide valuable insights. For instance, in the development of antifungal agents based on a 2-chloronicotinohydrazide core, the nature and position of substituents on a phenoxy ring were systematically optimized. Compound J15 from this series showed outstanding inhibitory activity against the fungus Rhizoctonia solani, with an EC50 value of 0.13 µg/mL, which was superior to the commercial fungicide boscalid. nih.gov This demonstrates that optimization of aryl substituents attached to the nicotinohydrazide core is a highly effective strategy.

In another relevant study on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (which share a trifluoro-substituted heterocyclic core and a hydrazone-like linkage), specific substitutions were found to be critical for antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The data presented in the table below illustrates how modifications to the thiosemicarbazone moiety influence efficacy.

Table 1: Antitubercular Activity of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives

| Compound ID | Substituent on Thiosemicarbazone | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 3q | 4-Phenyl | 0.78 |

| 3r | 4-(4-Fluorophenyl) | 0.78 |

| 3s | 4-(4-Chlorophenyl) | 0.78 |

| 3t | 4-(4-Methylphenyl) | 1.56 |

Data sourced from a study on indole-2,3-dione derivatives. nih.gov

This data indicates that for this particular scaffold, the presence of a phenyl or a halo-substituted phenyl ring at the 4-position of the thiosemicarbazone is optimal for activity, with an electron-donating methyl group leading to a slight decrease in potency.

Similarly, the anticancer activity of 5-trifluoromethylpyrimidine derivatives was shown to be highly dependent on the specific chemical groups attached. The table below summarizes the in vitro efficacy of selected compounds against the A549 lung cancer cell line and the EGFR kinase enzyme.

Table 2: In Vitro Efficacy of 5-Trifluoromethylpyrimidine Derivatives

| Compound ID | Key Structural Feature | A549 IC50 (µM) | EGFR Kinase IC50 (µM) |

| 9a | Benzoylamino substituent | >50 | 0.431 |

| 9c | 3-Fluorobenzoylamino substituent | 2.23 | 0.126 |

| 9u | (E)-3-(3-fluorophenyl)acrylamido substituent | 0.35 | 0.091 |

Data sourced from a study on EGFR inhibitors. pjps.pk

Exploration of Biological Activities in Vitro Research

Investigation of Antimicrobial Efficacy in Vitro

The antimicrobial properties of 5-(Trifluoromethyl)nicotinohydrazide and its derivatives have been a subject of scientific inquiry, with studies investigating its effects on various pathogenic bacteria and fungi.

Antibacterial Activity Assessments Against Bacterial Strains (e.g., S. aureus, E. coli)

Research into the antibacterial effects of nicotinohydrazide derivatives has shown that structural modifications play a key role in their efficacy. While specific data on this compound is limited, studies on related compounds provide context. For instance, a series of N'-(substituted-methylene)nicotinohydrazide compounds have been synthesized and evaluated for their antimicrobial properties. researchgate.net These studies typically measure the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives containing a trifluoromethyl group attached to other heterocyclic structures, such as pyrazoles, have demonstrated notable activity against Gram-positive bacteria, including strains of Staphylococcus aureus (S. aureus). nih.govrsc.org Some of these compounds have shown MIC values as low as 0.78 µg/mL against certain S. aureus strains. nih.gov Similarly, chalcone derivatives bearing a trifluoromethyl group have been evaluated against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria, indicating that the presence of the trifluoromethyl moiety can contribute to antibacterial potency. nih.gov However, without direct testing of this compound, its specific activity against these strains remains uncharacterized.

Antifungal Activity Evaluations Against Fungal Strains (e.g., C. albicans)

The potential of trifluoromethyl-containing compounds as antifungal agents has also been explored. Studies on nicotinamide (B372718) derivatives have identified compounds with potent activity against Candida albicans (C. albicans), including fluconazole-resistant strains, with MIC values as low as 0.125–1 µg/mL. semanticscholar.org

Furthermore, derivatives where the 5-trifluoromethyl group is part of other heterocyclic systems like oxadiazoles and pyrazoles have shown promising results. For example, certain 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group exhibited excellent in vitro activity against plant pathogenic fungi. researchgate.net Similarly, novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have displayed broad-spectrum antifungal activities. Chalcones featuring a trifluoromethyl substituent have also been tested against C. albicans, with some showing efficacy comparable to the standard antifungal drug fluconazole. nih.gov These findings suggest that the 5-trifluoromethyl moiety is a valuable component in the design of antifungal agents, though specific data for this compound against C. albicans is not yet available.

Studies on Antioxidant Potential in Vitro (e.g., DPPH scavenging activity)

The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which can be measured spectrophotometrically. ugm.ac.ide3s-conferences.org The result is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. openagrar.de

Despite the common application of this assay for evaluating novel synthetic compounds, a review of the current literature reveals no specific studies that have assessed the DPPH scavenging activity or other antioxidant properties of this compound.

Research on Enzyme Inhibition Profiles (In Vitro Assays)

The ability of a compound to inhibit specific enzymes is a crucial aspect of its pharmacological profile. This is typically investigated through in vitro assays that measure the reduction in enzyme activity in the presence of the compound.

General Enzyme Target Identification and Assay Methodologies

Enzyme inhibition assays are fundamental in drug discovery for identifying the mechanism of action of a compound. nih.gov These assays can be designed to screen a compound against a panel of enzymes to identify potential targets. Methodologies often involve incubating the enzyme with its substrate and the inhibitor, followed by measuring the formation of the product. The inhibitory potency is commonly quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. While various hydrazide-containing compounds have been investigated as enzyme inhibitors, specific targets for this compound have not been identified in the available literature.

Kinase Inhibition Studies (e.g., EGFR, VEGFR-2)

Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical targets in therapeutic areas like oncology. nih.govnih.gov The inhibition of these kinases can block signaling pathways responsible for cell proliferation and angiogenesis. selleckchem.com Numerous small molecules are developed and screened for their ability to inhibit these enzymes. For example, a compound containing a 3-(trifluoromethyl)phenyl group was identified as a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.gov However, there are no specific studies in the reviewed literature that report on the investigation of this compound as an inhibitor of EGFR, VEGFR-2, or other kinases.

Urease Inhibition Studies

Currently, there is no specific in vitro research data available in published scientific literature detailing the evaluation of this compound as a urease inhibitor. While studies have been conducted on various heterocyclic compounds, including some with trifluoromethyl groups, for their potential to inhibit the urease enzyme, the specific compound this compound has not been a subject of these investigations. nih.govrsc.org Therefore, its efficacy and inhibitory profile against urease remain undetermined.

Studies on Antiproliferative Activity in In Vitro Cell Line Models

Evaluation in Human Cancer Cell Lines (e.g., MDA-MB-231, HepG2)

There is a lack of specific published studies evaluating the in vitro antiproliferative activity of this compound against human cancer cell lines, including the commonly tested MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) lines. Research into the anticancer effects of trifluoromethyl-containing molecules is an active area, with various derivatives showing activity. rsc.orgnih.gov However, data directly pertaining to this compound, such as IC₅₀ values, is not present in the available literature.

Antiproliferative Activity Data

| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (hrs) |

| MDA-MB-231 | This compound | Data Not Available | N/A |

| HepG2 | This compound | Data Not Available | N/A |

Table reflects the absence of specific experimental data for the indicated compound in the reviewed scientific literature.

Elucidation of Putative Mechanisms of Cytotoxicity (e.g., DNA intercalation, specific molecular pathway modulation in vitro)

In the absence of antiproliferative studies on this compound, its putative mechanisms of cytotoxicity have not been investigated. Scientific inquiry into how a compound induces cell death, whether through mechanisms like DNA intercalation, apoptosis induction, cell cycle arrest, or modulation of specific molecular pathways, is contingent on initial findings of biological activity. rsc.orgmdpi.com As no such primary data exists for this specific compound, its mechanistic action remains unknown.

Other In Vitro Biological Efficacy Studies (e.g., Antiviral, GLP-1R agonist activity)

A review of scientific databases indicates a lack of research into other potential in vitro biological activities of this compound. Specifically, there are no available studies assessing its efficacy as an antiviral agent or as a potential agonist for the Glucagon-like peptide-1 receptor (GLP-1R). While related chemical structures like nicotinamide derivatives have been explored for such activities, this compound itself has not been the subject of these investigations. researchgate.netnih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 5-(Trifluoromethyl)nicotinohydrazide serves as a versatile template for chemical modification to generate derivatives with enhanced or novel biological activities. A primary strategy involves the condensation of the hydrazide moiety with a wide array of aldehydes and ketones to form hydrazone derivatives. nih.govunimas.my This approach allows for the introduction of diverse substituents, which can modulate the compound's steric and electronic properties to optimize interactions with specific biological targets.

Research has shown that derivatives of trifluoromethyl-containing hydrazides can exhibit a broad spectrum of biological activities, including inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been synthesized and evaluated, demonstrating that modifications to the aldehyde or ketone portion of the molecule can significantly influence inhibitory potency. nih.gov Other strategies include the synthesis of heterocyclic derivatives, such as pyrazoles and pyrazolines, which are known to possess anti-inflammatory properties. nih.gov The reaction of the hydrazide with trifluoromethyl-β-diketones can yield various pyrazole (B372694) isomers, which have shown significant activity in preclinical models. nih.gov

Future derivatization efforts will likely focus on:

Combinatorial Synthesis: Generating large libraries of hydrazone derivatives by reacting the core hydrazide with diverse carbonyl compounds to explore a wider chemical space.

Heterocyclic Scaffolds: Creating more complex molecules by cyclizing the hydrazide with various reagents to produce triazoles, oxadiazoles, and other heterocyclic systems known for their pharmacological relevance. beilstein-journals.orgbeilstein-journals.org

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance efficacy or alter selectivity.

| Derivatization Strategy | Reactant Type | Resulting Compound Class | Potential Bioactivity Enhancement |

|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Hydrazide-hydrazones | Modulation of enzyme inhibition (e.g., cholinesterases) nih.gov |

| Heterocyclization | β-Diketones | Pyrazoles, Pyrazolines | Anti-inflammatory (e.g., COX-2 inhibition) nih.gov |

| Heterocyclization | Carbon disulfide, etc. | Oxadiazoles, Thiazolidinones | Antimicrobial, Antifungal mdpi.com |

| Conjugation | Monosaccharides | Glycoconjugates | Antioxidant, Antimicrobial researchgate.net |

Advanced Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry is an indispensable tool for accelerating the drug discovery process by predicting the biological activity of novel compounds and elucidating their mechanisms of action at the molecular level. For derivatives of this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are crucial for rational design. nih.govacs.org

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By calculating molecular descriptors (e.g., electronic, steric, and lipophilic properties), researchers can build models that predict the activity of yet-unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a target protein. nanobioletters.comresearchgate.net This technique provides insights into the binding orientation, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern bioactivity. For example, docking studies have been used to rationalize the anti-inflammatory activity of trifluoromethylpyrazole derivatives by showing how they fit into the active site of the COX-2 enzyme. nih.gov Similar studies on nicotinohydrazide derivatives have helped understand their binding modes with microbial enzymes, guiding the design of more potent antimicrobial agents. mdpi.comnih.gov

Future computational approaches will likely involve:

Machine Learning: Employing advanced algorithms to develop more accurate and predictive QSAR models from larger datasets. acs.org

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to provide a more realistic understanding of binding stability and conformational changes. nih.gov

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new potential hits.

| Computational Method | Application | Predicted Outcome for this compound Derivatives |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity | Predict the potency of new derivatives before synthesis nih.govresearchgate.net |

| Molecular Docking | Simulate ligand-protein binding | Identify key binding interactions and predict binding affinity to specific targets nih.govnanobioletters.com |

| Molecular Dynamics (MD) Simulation | Analyze the movement of atoms and molecules over time | Assess the stability of the ligand-protein complex nih.gov |

| ADME Prediction | Predict Absorption, Distribution, Metabolism, and Excretion | Evaluate the drug-likeness and pharmacokinetic profile of designed compounds mdpi.com |

Exploration of New Biological Targets and Molecular Mechanisms in In Vitro Systems

The unique chemical properties conferred by the trifluoromethyl group suggest that derivatives of this compound could interact with a wide range of biological targets. mdpi.com While existing research on similar structures points towards cholinesterase and COX-2 inhibition, the vast landscape of cellular proteins and enzymes remains largely unexplored for this specific compound class. nih.govnih.gov

Future in vitro research will be directed at screening libraries of these derivatives against diverse panels of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) methodologies can rapidly assess the activity of thousands of compounds against specific enzymes, receptors, or cell lines.

Potential new target areas for exploration include:

Kinase Inhibition: Many cancers are driven by abnormal kinase activity. The pyrimidine (B1678525) scaffold, structurally related to the pyridine (B92270) ring in nicotinohydrazide, is a common feature in many kinase inhibitors. nih.gov Screening against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR), could reveal anticancer potential. nih.gov

Antimicrobial Targets: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Hydrazone derivatives have shown promise as antimicrobial and antifungal agents. nih.govmdpi.com In vitro testing against a broad spectrum of bacteria and fungi, along with mechanistic studies on targets like sterol 14-alpha demethylase (CYP51), could identify new leads. mdpi.com

Viral Enzymes: The antiviral activity of related heterocyclic compounds suggests that derivatives of this compound could be investigated as inhibitors of viral enzymes, such as proteases or polymerases, which are essential for viral replication. nih.govmdpi.com

| Potential Target Class | Specific Example | Rationale Based on Related Compounds | Relevant In Vitro Assay |

|---|---|---|---|

| Enzymes (Neurological) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Trifluoromethylated hydrazones show dual inhibition. nih.gov | Ellman's spectrophotometric method |

| Enzymes (Inflammation) | Cyclooxygenase-2 (COX-2) | Trifluoromethylpyrazole derivatives are active. nih.gov | Enzyme inhibition assays |

| Enzymes (Cancer) | Epidermal Growth Factor Receptor (EGFR) Kinase | Trifluoromethylpyrimidine derivatives are potent inhibitors. nih.gov | Kinase activity assays, Cell proliferation assays (e.g., A549, MCF-7) |

| Viral Enzymes | HIV-1 Reverse Transcriptase (RT) | 2-amino-6-(trifluoromethyl)nicotinic acid derivatives show activity. mdpi.com | RT inhibition assays |

| Fungal Enzymes | Sterol 14-alpha demethylase (CYP51) | Nicotinoylglycine hydrazide derivatives show potential. mdpi.com | Antifungal susceptibility testing (MIC determination) |

Methodological Advancements in Synthesis and Comprehensive Characterization

The efficient and versatile synthesis of this compound and its derivatives is fundamental to exploring their potential. Research into novel synthetic routes for trifluoromethylated nicotinic acids, the precursors to the hydrazide, is ongoing. nih.govresearchgate.netsemanticscholar.org These methods aim to improve yields, reduce the number of steps, and use more readily available and less hazardous starting materials.

The synthesis of the hydrazide itself typically involves the reaction of the corresponding nicotinic acid ester with hydrazine (B178648) hydrate (B1144303). researchgate.net The subsequent derivatization into hydrazones is a straightforward condensation reaction. unimas.my Future advancements may include the development of one-pot synthesis protocols or the use of flow chemistry to improve efficiency and scalability.

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O (carbonyl) and N-H (amine) bonds of the hydrazide moiety. nih.govjocpr.com

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. nih.gov

Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen, providing evidence of purity. nih.govjocpr.com

X-ray Crystallography: Provides definitive proof of the three-dimensional structure of crystalline compounds.

Advancements in these techniques, such as higher field NMR and more sensitive mass spectrometers, will allow for more detailed characterization of complex derivatives and their interactions with biological molecules.

| Technique | Purpose in the Study of this compound |

|---|---|

| ¹H and ¹³C NMR Spectroscopy | Determine the precise arrangement of hydrogen and carbon atoms in the molecular structure. nih.gov |

| Infrared (IR) Spectroscopy | Confirm the presence of key functional groups (e.g., C=O, N-H, C-F). jocpr.com |

| Mass Spectrometry (MS) | Verify the molecular weight and fragmentation pattern of the synthesized compound. nih.gov |

| Elemental Analysis | Confirm the empirical formula and purity of the compound. chemistryjournal.net |

| X-Ray Crystallography | Determine the exact 3D atomic structure of a crystalline derivative. |

Potential for Material Science and Optoelectronic Applications of Trifluoromethylated Hydrazides

Beyond pharmacology, the structural features of trifluoromethylated hydrazides present opportunities in material science and optoelectronics. nih.govbeilstein-journals.org The trifluoromethyl group is known to significantly alter the electronic properties of organic molecules. acs.orgwechemglobal.com Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels, which is beneficial for creating n-type organic semiconductors. wechemglobal.com This modification can also improve the air stability of such materials. acs.org

Hydrazones, which can be easily formed from this compound, are a class of compounds with interesting optical properties. beilstein-journals.org They can be used in the development of:

Organic Light-Emitting Diodes (OLEDs): The introduction of a -CF3 group can tune the emission wavelength and improve the efficiency and stability of OLED materials. wechemglobal.com

Sensors: The hydrazone moiety can act as a ligand, binding to metal ions. This binding event can cause a change in the compound's fluorescence or color, allowing for the detection of specific metals. nih.govbeilstein-journals.org

Metal-Organic Frameworks (MOFs): Hydrazone ligands can be used to construct porous crystalline materials (MOFs) with potential applications in gas storage and catalysis. nih.govbeilstein-journals.org

Luminescent Materials: Some hydrazone derivatives and their metal complexes exhibit fluorescence, making them candidates for use in probes and imaging agents. beilstein-journals.orgresearchgate.net

The combination of the trifluoromethylated pyridine ring and the versatile hydrazone functionality makes this class of compounds a promising platform for designing new materials with tailored optoelectronic properties. beilstein-journals.orgacs.org

| Potential Application | Key Property of Trifluoromethylated Hydrazides | Mechanism/Benefit |

|---|---|---|

| n-Type Organic Semiconductors | Strong electron-withdrawing -CF3 group | Lowers HOMO/LUMO energy levels, increases electron affinity and air stability. acs.orgwechemglobal.com |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic structure | The -CF3 group can adjust energy levels to improve electron injection and luminous efficiency. wechemglobal.com |

| Chemical Sensors | Hydrazone moiety as a metal-binding ligand | Coordination with metal ions can induce a detectable change in optical properties (e.g., fluorescence). nih.govbeilstein-journals.org |

| Luminescent Materials | Potential for fluorescence | Acylhydrazones can exhibit useful optical properties for applications in luminescence sensing. beilstein-journals.org |

Q & A

Basic: What are the standard synthetic routes for 5-(Trifluoromethyl)nicotinohydrazide, and how is its purity validated?

Answer:

The compound is synthesized via hydrazinolysis of 5-(trifluoromethyl)nicotinic acid derivatives. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates and improving reaction efficiency. Typical steps include refluxing with hydrazine hydrate in ethanol, followed by recrystallization for purification . Purity is validated using HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELX software) is used .

Advanced: How can microwave-assisted synthesis improve the yield and regioselectivity of this compound derivatives?

Answer:

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example, ZnFe₂O₄ nanoparticles catalyze condensation reactions between 3-(trifluoromethyl)aniline and aldehydes, achieving >90% yields in minutes versus hours under conventional heating . Regioselectivity is controlled by adjusting microwave power, solvent polarity (e.g., ethanol vs. toluene), and catalyst loading. Computational modeling (DFT) predicts electron density distribution to guide substituent placement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies hydrazide protons (δ 8.5–9.5 ppm), while ¹⁹F NMR detects the -CF₃ group (δ -60 to -65 ppm).

- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) confirm hydrazide formation.

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (m/z 205.14) and fragmentation patterns .

Advanced: How do computational studies (e.g., DFT) elucidate the electronic properties of trifluoromethyl derivatives?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity. For this compound, the LUMO is localized on the pyridine ring, making it electrophilic. Mulliken charge analysis reveals negative charge accumulation on the hydrazide nitrogen, enhancing hydrogen-bonding potential with biological targets like enzymes. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites .

Basic: What in vitro assays evaluate the bioactivity of this compound?

Answer:

- Antimicrobial : Bauer-Kirby disc diffusion assays against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinases .

Advanced: How can researchers resolve contradictions in reported biological activities of trifluoromethyl derivatives?

Answer:

Discrepancies arise from variations in assay conditions (e.g., serum concentration, cell passage number) or substituent effects. For example, a -CF₃ group may enhance cytotoxicity in one cell line but reduce solubility in another. Meta-analysis of structure-activity relationships (SAR) and dose-response curves across studies is critical. Redundant assays (e.g., ATP-based viability vs. apoptosis markers) validate findings .

Advanced: What strategies enhance metabolic stability of this compound in preclinical studies?

Answer: